molecular formula C12H4Cl6 B1593728 2,2',3,4',5,6'-Hexachlorobiphenyl CAS No. 74472-41-6

2,2',3,4',5,6'-Hexachlorobiphenyl

Cat. No. B1593728
CAS RN: 74472-41-6
M. Wt: 360.9 g/mol
InChI Key: CTVRBEKNQHJPLX-UHFFFAOYSA-N
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Description

2,2’,3,4’,5,6’-Hexachlorobiphenyl (HCBP) is a persistent organic pollutant (POP) that is a byproduct of the production of chlorinated biphenyls (CBs). It is a highly toxic compound that is found in the environment, primarily in soil and sediment, but also in air, water, and food .


Molecular Structure Analysis

The IUPAC name of 2,2’,3,4’,5,6’-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene and its molecular formula is C12H4Cl6 . It is a light yellow, soft, sticky resin .


Physical And Chemical Properties Analysis

2,2’,3,4’,5,6’-Hexachlorobiphenyl has a molecular weight of 360.878 g·mol−1 . It appears as a viscous oily liquid with a density of 1.40 g/mL . It has a melting point of 150.8 °C and a boiling point of 385-420 °C .

Scientific Research Applications

Environmental Impact Studies

PCB 149: is a polychlorinated biphenyl with significant environmental persistence. Research in this field often involves studying its long-term effects on ecosystems, particularly its bioaccumulation in wildlife and potential to disrupt endocrine systems . Studies may also explore the compound’s distribution in the environment and its eventual fate, including degradation products and their toxicity.

Analytical Chemistry Development

Analytical methods for detecting and quantifying PCB 149 in various matrices are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for this purpose. Research in this area focuses on improving detection limits, accuracy, and the efficiency of sample preparation techniques .

Photodegradation Mechanisms

PCB 149 undergoes photodegradation, which is a significant pathway for its environmental attenuation. Studies investigate the reaction mechanisms, identify the reactive species involved, such as singlet oxygen and hydroxyl radicals, and quantify the rate of degradation under different conditions .

Toxicology and Risk Assessment

Toxicological research on PCB 149 examines its potential health effects, including carcinogenicity, neurotoxicity, and endocrine disruption. Risk assessment studies aim to establish safe exposure levels and evaluate the risks associated with environmental and occupational exposure .

Bioremediation Techniques

Research into bioremediation seeks to utilize microorganisms or plants to degrade or remove PCB 149 from contaminated sites. This includes identifying and engineering biological agents with enhanced degradation capabilities and understanding the metabolic pathways involved .

Material Science Applications

PCB 149 was historically used in various industrial applications, including as a dielectric fluid in transformers and a plasticizer in resins. Current research may involve studying the material properties of these applications to develop safer and more sustainable alternatives .

Safety And Hazards

2,2’,3,4’,5,6’-Hexachlorobiphenyl is a probable carcinogen . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1,2,5-trichloro-3-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)10(17)4-5)11-8(15)2-6(14)3-9(11)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVRBEKNQHJPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074230
Record name 2,2',3,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4',5,6'-Hexachlorobiphenyl

CAS RN

74472-41-6
Record name PCB 148
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4',5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWH3O9MX5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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